2-chloro-2-methylbutan-1-aminehydrochloride
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Overview
Description
2-chloro-2-methylbutan-1-aminehydrochloride is a synthetic compound that belongs to the class of amines. It is commonly used in research and industrial settings due to its unique properties and versatile applications. The compound is known for its stability and reactivity, making it a valuable tool in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-2-methylbutan-1-aminehydrochloride typically involves the chlorination of 2-methylbutan-1-amine. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired position. Common reagents used in this process include thionyl chloride (SOCl2) and phosphorus trichloride (PCl3). The reaction is usually performed in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
2-chloro-2-methylbutan-1-aminehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide (OH-) or amine groups (NH2-).
Oxidation Reactions: The compound can be oxidized to form corresponding amides or nitriles.
Reduction Reactions: Reduction of the compound can lead to the formation of primary or secondary amines.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: 2-Methylbutan-1-amine derivatives.
Oxidation: 2-Methylbutanamide or 2-Methylbutanenitrile.
Reduction: 2-Methylbutan-1-amine.
Scientific Research Applications
2-chloro-2-methylbutan-1-aminehydrochloride is widely used in scientific research due to its reactivity and stability. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-2-methylbutan-1-aminehydrochloride involves its interaction with nucleophiles. The chlorine atom acts as a leaving group, allowing the compound to participate in substitution reactions. This reactivity is exploited in various chemical syntheses and biological studies. The compound’s molecular targets include enzymes and proteins, where it can modify active sites or inhibit activity .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-methylbutan-1-amine;hydrochloride: Similar structure but with a different position of the chlorine atom.
2-Chloro-2-methylpropane: Lacks the amine group, making it less reactive in biological systems.
N,N-Bis(2-chloroethyl)amine hydrochloride: Contains two chlorine atoms and is used in different applications.
Uniqueness
2-chloro-2-methylbutan-1-aminehydrochloride is unique due to its specific reactivity and stability. Its ability to undergo various chemical reactions makes it a versatile compound in both research and industrial applications. The presence of the amine group also allows for interactions with biological molecules, making it valuable in medicinal chemistry.
Properties
IUPAC Name |
2-chloro-2-methylbutan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12ClN.ClH/c1-3-5(2,6)4-7;/h3-4,7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSYAWLMRQVNHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CN)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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